2',6'-Dimethoxypaulownin

Description

Structure

2D Structure

3D Structure

Properties

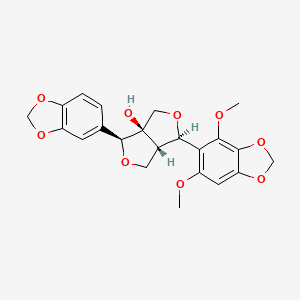

Molecular Formula |

C22H22O9 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |

InChI Key |

PDDFGVBHXGJTLN-CBMGYPPYSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |

Origin of Product |

United States |

Foundational & Exploratory

The Furofuran Lignan Paulownin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furofuran lignan, paulownin, a bioactive natural product with significant therapeutic potential. While initial inquiries may refer to "2',6'-Dimethoxypaulownin," this document clarifies that the core compound of interest is paulownin. This guide details its primary natural sources, presents quantitative data on its occurrence, and offers detailed experimental protocols for its extraction, isolation, and purification. Furthermore, it elucidates a key signaling pathway through which paulownin exerts its biological effects, providing a foundation for future research and drug development endeavors.

Natural Sources of Paulownin

Paulownin is predominantly found in woody plant species, primarily within the Paulowniaceae and Bignoniaceae families. The most significant and well-documented sources are:

-

Paulownia tomentosa (Princess Tree or Empress Tree): The wood of this fast-growing tree is a rich source of paulownin.[1] Both the sapwood and heartwood contain this lignan, with varying concentrations.

-

Tecoma stans (Yellow Bells or Esperanza): The trunks of this flowering perennial shrub have been identified as another significant source of paulownin.[2]

Other species within the Paulownia genus may also contain paulownin, though P. tomentosa is the most cited source in the scientific literature.

Quantitative Analysis of Paulownin in Natural Sources

Precise quantification of paulownin content can vary depending on the age of the plant, geographical location, and the specific extraction and analytical methods employed. The following table summarizes available data on the yield of extracts and the relative abundance of paulownin from its primary natural sources. It is important to note that specific yields of pure paulownin are not always reported, with data often reflecting the yield of crude extracts or fractions.

| Plant Species | Plant Part | Extraction/Fractionation Method | Reported Yield/Content | Reference |

| Paulownia tomentosa | Sapwood | Ethanol:distilled water (6:4, v/v) extraction | Crude Extract Yield: ~8.43% | |

| Paulownia tomentosa | Heartwood | Ethanol:distilled water (6:4, v/v) extraction | Crude Extract Yield: ~7.59% | |

| Tecoma stans var. stans | Trunks | Ethanolic extraction followed by chromatographic fractionation | 1.5 g of paulownin from the dichloromethane fraction | [3] |

Note: The data for Tecoma stans indicates a substantial amount of paulownin was isolated, suggesting it is a high-yielding source. The study on Paulownia tomentosa provides crude extract yields, with subsequent fractionation showing paulownin to be a main component in the hexane and chloroform fractions. Further studies with standardized methodologies are required for direct, precise comparisons of paulownin content across these sources.

Experimental Protocols for Isolation and Purification

The isolation and purification of paulownin from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of lignans, including paulownin.

Extraction of Paulownin from Plant Material

This protocol describes a general method for the solvent extraction of paulownin from dried and powdered plant material (e.g., Paulownia tomentosa wood or Tecoma stans trunks).

Workflow for Paulownin Extraction

A generalized workflow for the initial extraction of paulownin from plant material.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., wood shavings or ground trunk material) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). Agitate the mixture periodically to ensure thorough extraction.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid plant debris. Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification by Column Chromatography

The crude extract is a complex mixture of compounds. Column chromatography is a crucial step for the initial separation of paulownin from other components.

Workflow for Column Chromatography Purification

A workflow for the isolation of a paulownin-enriched fraction using column chromatography.

Methodology:

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

-

Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a paulownin standard.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a paulownin-enriched fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity paulownin, a final purification step using preparative HPLC is often necessary.

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile in water is a common mobile phase. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

-

Method Development: Initially, develop an analytical HPLC method to optimize the separation of paulownin from any remaining impurities in the enriched fraction.

-

Scaling Up: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and column size.

-

Purification: Inject the paulownin-enriched fraction onto the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to paulownin.

-

Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or evaporation, to yield pure paulownin.

-

Purity Confirmation: Confirm the purity of the isolated paulownin using analytical HPLC and its identity through spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Biological Activity and Signaling Pathway

Paulownin has been reported to possess a range of biological activities, including anti-fungal and anti-tumor effects. A significant finding is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[1] This immuno-modulatory effect is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

Paulownin-Induced Activation of the JNK Pathway in NK Cells

The following diagram illustrates the signaling cascade initiated by paulownin in NK cells, leading to enhanced cytotoxicity.

Paulownin-Activated JNK Signaling in NK Cells

The JNK signaling pathway activated by paulownin in NK cells, leading to enhanced anti-tumor activity.

Pathway Description:

-

Initiation: Paulownin acts on the NK cell, leading to the activation of upstream kinases in the mitogen-activated protein kinase (MAPK) cascade.

-

JNK Phosphorylation: These upstream kinases, such as MAPKKKs and MKK4/7, phosphorylate and thereby activate JNK.

-

Transcription Factor Activation: Activated (phosphorylated) JNK translocates to the nucleus and activates transcription factors, most notably c-Jun.

-

Gene Expression: The activation of these transcription factors leads to an increased expression of genes encoding for key components of cytotoxic granules, such as perforin and granzyme B.

-

Enhanced Cytotoxicity: The upregulation of these cytolytic effectors results in an enhanced ability of the NK cell to recognize and eliminate target cancer cells.

Conclusion

Paulownin is a promising natural product with well-defined sources and demonstrable biological activity relevant to cancer immunotherapy. The methodologies for its isolation and purification, while requiring standard chromatographic techniques, can yield substantial quantities of the pure compound for further investigation. The elucidation of its role in activating the JNK signaling pathway in NK cells provides a clear mechanism of action and a strong rationale for its continued exploration as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of paulownin. Further research should focus on optimizing extraction and purification protocols to maximize yields and on conducting more extensive preclinical and clinical studies to fully evaluate its therapeutic efficacy.

References

2',6'-Dimethoxypaulownin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2',6'-Dimethoxypaulownin, a novel derivative of the furofuran lignan, paulownin. As "this compound" is not a systematically recognized compound, this document proposes a chemically rational structure and synthesizes available data on structurally related compounds to predict its characteristics. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar methoxylated lignans for therapeutic applications.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Paulownin, a naturally occurring furofuran lignan, has been the subject of interest for its potential therapeutic properties. This guide focuses on a hypothetical derivative, this compound, which is not found in the current chemical literature. Based on the structure of paulownin and standard chemical nomenclature, we propose the structure of this compound as (3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol . This structure incorporates the core furofuran skeleton of paulownin with a 2,6-dimethoxyphenyl moiety, a substitution known to influence the biological activity of related compounds.

Chemical Structure and Properties

The proposed chemical structure of this compound is presented below, followed by a table summarizing its predicted and known properties based on analysis of its constituent parts and similar known lignan structures.

Proposed Chemical Structure:

(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Paulownin (Experimental) | 2,6-Dimethoxyphenol (Experimental) |

| Molecular Formula | C22H24O7 | C20H18O7 | C8H10O3 |

| Molecular Weight | 400.42 g/mol | 370.35 g/mol | 154.16 g/mol [1] |

| IUPAC Name | (3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | (3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | 2,6-dimethoxyphenol |

| Melting Point | Not available | 104-105 °C | 55-57 °C[1] |

| Boiling Point | Not available | Not available | 261 °C[1] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Soluble in organic solvents. | Slightly soluble in water; soluble in ethanol, ether, and benzene.[1] |

| Appearance | Predicted to be a crystalline solid. | Crystalline solid. | White to light tan crystalline solid.[1] |

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopic Data | This compound (Predicted) | Paulownin (Representative Data) |

| ¹H NMR (CDCl₃, δ ppm) | Signals for the furofuran core protons, two methoxy groups (~3.8-3.9 ppm), the methylenedioxy protons (~5.9 ppm), and aromatic protons. | Signals for furofuran core, methylenedioxy protons, and aromatic protons. |

| ¹³C NMR (CDCl₃, δ ppm) | Carbons of the furofuran skeleton, methoxy carbons (~56 ppm), methylenedioxy carbon (~101 ppm), and aromatic carbons. | Carbons of the furofuran skeleton, methylenedioxy carbon, and aromatic carbons. |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ ≈ 401.15, [M+Na]⁺ ≈ 423.13 | m/z: [M+H]⁺ ≈ 371.11, [M+Na]⁺ ≈ 393.09 |

Experimental Protocols

As this compound is a hypothetical compound, no specific experimental protocols for its synthesis or isolation exist. However, based on the synthesis of other unsymmetrical furofuran lignans, a potential synthetic strategy can be outlined.[2][3][4][5]

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of two different substituted phenylpropane units. A general approach for the synthesis of unsymmetrical furofuran lignans is the acid-catalyzed reaction of a vinyl furan intermediate with a substituted phenol.

Caption: Proposed general workflow for the synthesis of this compound.

Detailed Steps:

-

Preparation of Precursors: Synthesis of the appropriate C6-C3 phenylpropanoid precursors. One precursor would be derived from piperonal (to form the 1,3-benzodioxole moiety) and the other from 2,6-dimethoxyphenol.

-

Oxidative Dimerization: Stereoselective oxidative coupling of the two different phenylpropanoid units using an oxidizing agent such as ferric chloride or a laccase enzyme. This step is crucial for establishing the correct stereochemistry of the furofuran core.

-

Purification: The crude product would be purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Characterization Methods

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the furofuran ring. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for complete assignment of all proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments could provide further structural information.

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Potential Biological Activities and Signaling Pathways

While the biological activities of this compound have not been investigated, the activities of structurally related lignans provide insights into its potential therapeutic applications.[6][7][8][9]

Antioxidant and Anti-inflammatory Activity

Many lignans exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups on the phenyl ring can modulate this activity. Additionally, lignans are known to possess anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways.

Anticancer Activity

Certain lignans have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The substitution pattern on the aromatic rings plays a crucial role in the anticancer potency.

Potential Signaling Pathway Modulation

Based on studies of other lignans, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates the potential mechanism by which this compound could exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a key regulator of inflammation.

Conclusion and Future Directions

This technical guide has proposed a plausible structure for the novel compound this compound and has provided a comprehensive overview of its predicted properties and potential biological activities based on existing knowledge of related furofuran lignans. The synthesis and characterization of this compound are warranted to validate these predictions. Future research should focus on the stereoselective synthesis of this compound, followed by in vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and anticancer properties. Elucidation of its precise mechanisms of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

- 1. CNP0510530.0 - COCONUT [coconut.naturalproducts.net]

- 2. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]

- 4. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2',6'-Dimethoxypaulownin Bioactivity: A Technical Guide

Disclaimer: As of late 2025, specific in silico or experimental bioactivity studies on 2',6'-Dimethoxypaulownin are not available in the public domain. This guide provides a comprehensive overview of the known bioactivities of the parent compound, paulownin, and proposes a detailed in silico workflow for predicting the bioactivity of this compound based on established computational methodologies.

Introduction to Paulownin and its Derivatives

Paulownin is a lignan found in plants of the Paulownia genus, which has been traditionally used in herbal medicine.[1] Recent studies have highlighted its diverse pharmacological properties, including anti-tumor, anti-bacterial, and anti-fungal activities.[2][3][4] The anti-tumor effects of paulownin are particularly noteworthy, with research demonstrating its ability to enhance the cytotoxicity of Natural Killer (NK) cells against various cancer cell lines.[2][3][5]

This compound is a derivative of paulownin. The addition of two methoxy groups at the 2' and 6' positions of the paulownin structure is expected to alter its physicochemical properties, potentially influencing its bioavailability and bioactivity. This guide outlines a hypothetical in silico approach to predict these effects.

Known Bioactivity of Paulownin

Experimental studies have demonstrated the potent anti-tumor activity of paulownin. The primary mechanism identified is the enhancement of NK cell-mediated cytotoxicity through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][4]

Quantitative Bioactivity Data of Paulownin

The following table summarizes the key quantitative findings from in vitro studies on paulownin's effect on NK cell activity.

| Parameter | Cell Line | Concentration | Result | Reference |

| NK-92 Cell Viability | NK-92 | Up to 40 µM | No significant effect | [2] |

| Above 80 µM | Reduced cell viability | [2] | ||

| Cytotoxicity against K562 cells | NK-92 | 20 µM (48h) | Significant increase in cytotoxicity | [2][4] |

| Perforin Expression | NK-92 | 20 µM | Significant increase | [2][3] |

| Granzyme B Expression | NK-92 | 20 µM | Slight increase | [2][3] |

| JNK Phosphorylation | NK-92 | 20 µM | Increased phosphorylation | [2][5][6] |

Proposed In Silico Workflow for this compound

The following workflow outlines a computational approach to predict the bioactivity of this compound, focusing on its potential as an enhancer of NK cell cytotoxicity.

References

- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Paulownin

A pivot from the requested "2',6'-Dimethoxypaulownin" due to a lack of available scientific literature.

Initial Research Findings on "this compound"

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no readily available information on a compound specifically named "this compound." This suggests that this particular derivative of paulownin may not have been synthesized, isolated, or studied in a capacity that would allow for a detailed technical guide on its therapeutic targets. The nomenclature "2',6'-" is also atypical for the furofuran lignan structure of paulownin, further indicating a potential misnomer or the rarity of the compound.

In light of these findings, and to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented therapeutic potential of the parent compound, paulownin .

Introduction to Paulownin

Paulownin is a naturally occurring furofuran lignan predominantly isolated from plants of the Paulownia genus, such as Paulownia tomentosa.[1][2] Lignans are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] Recent studies have brought the therapeutic potential of paulownin into focus, particularly its promising anti-tumor properties.[1][2]

This technical guide provides a comprehensive overview of the known therapeutic targets of paulownin, with a focus on its mechanism of action, supported by quantitative data from key experiments and detailed methodologies.

Anti-Tumor Activity of Paulownin: A Focus on Immuno-Oncology

The primary therapeutic potential of paulownin, as indicated by recent research, lies in its ability to modulate the immune system to combat cancer. The main target of paulownin's anti-tumor activity is the enhancement of Natural Killer (NK) cell cytotoxicity.[1][2]

Enhancement of Natural Killer (NK) Cell Cytotoxicity

NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating malignant and virally infected cells. Paulownin has been shown to augment the cytotoxic activity of NK cells against various cancer cell lines.[1][2]

Signaling Pathway: The mechanism underlying this enhanced cytotoxicity involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

dot

Caption: Paulownin-mediated activation of the JNK pathway in NK cells.

Quantitative Data on Paulownin's Effect on NK Cell Cytotoxicity

| Cell Line | Target Cancer Type | Paulownin Concentration (μM) | Effector:Target Ratio | % Cytotoxicity Increase | Reference |

| K562 | Chronic Myelogenous Leukemia | 20 | 10:1 | Significant | [2] |

| A549 | Lung Cancer | 20 | 10:1 | Significant | [2] |

| PC-9 | Lung Cancer | 20 | 10:1 | Significant | [2] |

| SW480 | Colon Cancer | 20 | 10:1 | Significant | [2] |

| HT29 | Colon Cancer | 20 | 10:1 | Significant | [2] |

| YAC-1 | Lymphoma (in vivo model) | - | 25:1, 50:1, 100:1 | Significant | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (LDH Release Assay) [1][2]

-

Cell Culture: NK-92 cells (effector cells) and various cancer cell lines (target cells) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Paulownin Treatment: NK-92 cells are pre-treated with paulownin (e.g., 20 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Co-culture: Target cells are seeded in a 96-well plate. After pre-treatment, NK-92 cells are added to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

-

Incubation: The co-culture is incubated for a set period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

LDH Measurement: The amount of lactate dehydrogenase (LDH) released from lysed target cells into the supernatant is quantified using a colorimetric LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculation: The percentage of specific cytotoxicity is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.

dot

Caption: Workflow for the in vitro cytotoxicity assay.

Western Blot Analysis for JNK Phosphorylation [1]

-

Cell Lysis: NK-92 cells treated with paulownin are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Therapeutic Applications

While the immuno-oncology aspect of paulownin is the most recently and thoroughly investigated, earlier studies and the known activities of related lignans suggest other potential therapeutic avenues.

-

Antibacterial and Antifungal Activity: Paulownin has demonstrated activity against certain bacteria and fungi.[2]

-

Antioxidant and Anti-inflammatory Effects: As a lignan, paulownin is expected to possess antioxidant and anti-inflammatory properties, which are common to this class of compounds.[2][3][4][5] These activities are often mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[5] Further research is needed to specifically elucidate these effects for paulownin.

Conclusion and Future Directions

Paulownin is an emerging natural product with significant therapeutic potential, particularly in the field of cancer immunotherapy. Its ability to enhance NK cell cytotoxicity through the JNK signaling pathway presents a promising avenue for the development of novel anti-tumor agents.

Future research should focus on:

-

Elucidating the full spectrum of signaling pathways modulated by paulownin.

-

Investigating its efficacy in a broader range of in vivo cancer models.

-

Exploring its potential synergistic effects with existing cancer therapies, such as checkpoint inhibitors.

-

Conducting structure-activity relationship studies to identify more potent derivatives.

This technical guide provides a foundation for researchers and drug development professionals to understand the current landscape of paulownin's therapeutic targets and to guide future investigations into this promising natural compound.

References

- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Furofuran Lignan Paulownin and the Hypothetical Derivative 2',6'-Dimethoxypaulownin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information on a compound named "2',6'-Dimethoxypaulownin." This document therefore focuses on the well-characterized parent compound, paulownin, a furofuran lignan with significant biological activities. The information presented serves as a comprehensive guide to paulownin and a framework for the potential characterization of its derivatives.

Introduction to Paulownin

Paulownin is a naturally occurring furofuran lignan isolated from various plant species, most notably from the wood of Paulownia tomentosa. Lignans are a class of polyphenolic compounds derived from the dimerization of substituted cinnamyl alcohols. Paulownin has garnered scientific interest due to its diverse biological activities, including anti-bacterial, anti-fungal, and particularly its promising anti-tumor properties. This guide provides a detailed overview of the discovery, characterization, and biological activity of paulownin, with a focus on its mechanism of action in cancer immunotherapy.

Discovery and Characterization of Paulownin

Isolation and Structural Elucidation

Paulownin is primarily extracted from the wood of Paulownia tomentosa. The general workflow for its isolation and characterization is outlined below.

The structure of paulownin has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Chemical Structure of Paulownin

Paulownin is a furofuran lignan with the chemical formula C₂₀H₁₈O₇. Its structure features a central furofuran ring system with two attached benzodioxole moieties.

Biological Activity of Paulownin

Paulownin exhibits a range of biological activities, with its anti-tumor effects being the most extensively studied.

Anti-Tumor Activity

Recent studies have demonstrated that paulownin can enhance the cytotoxicity of Natural Killer (NK) cells against various cancer cell lines. This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

An In-depth Technical Guide to the Solubility of Paulownin

Disclaimer: Extensive searches for "2',6'-Dimethoxypaulownin" in chemical databases and the scientific literature did not yield any results for a compound with this specific name. This suggests that the name may be incorrect or refer to a novel, unpublished compound. The following guide provides detailed solubility information for the parent compound, Paulownin .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Paulownin in various solvents. Understanding its solubility is crucial for experimental design, formulation, and in vitro/in vivo studies.

Quantitative Solubility Data

Paulownin is a lignan with poor aqueous solubility. Therefore, it often requires co-solvents or specific vehicle formulations for biological studies. The following table summarizes the available quantitative solubility data for Paulownin.

| Solvent System | Concentration Achieved | Solution Appearance |

| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.75 mM) | Clear solution |

Data sourced from MedchemExpress and a study on the anti-tumor effects of Paulownin[1][2]. Note that for the solvent systems, ≥ 2.5 mg/mL indicates that this concentration was achieved and resulted in a clear solution, but the saturation point was not determined[1].

Experimental Protocols

The methodologies for preparing Paulownin solutions for in vitro and in vivo experiments are critical for ensuring the compound is fully dissolved and stable.

1. Preparation of Paulownin for In Vitro Cellular Assays

-

Objective: To prepare a stock solution of Paulownin in a solvent suitable for cell culture experiments.

-

Methodology:

-

Paulownin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[2].

-

The concentration of the stock solution is typically high (e.g., 10-100 mM) to minimize the final concentration of DMSO in the cell culture medium.

-

For experiments, the DMSO stock solution is diluted with cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µM)[2].

-

It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically < 0.5%).

-

2. Preparation of Paulownin for In Vivo Animal Studies

-

Objective: To prepare a stable formulation of Paulownin for administration to animals.

-

Methodology (Example Formulations):

-

Aqueous Formulation 1 (with co-solvents):

-

Dissolve Paulownin in DMSO to a concentration of 10% of the final volume.

-

Add PEG300 to 40% of the final volume and mix until the solution is clear.

-

Add Tween-80 to 5% of the final volume and mix.

-

Finally, add saline to bring the solution to its final volume and mix thoroughly[1].

-

-

Aqueous Formulation 2 (with cyclodextrin):

-

Dissolve Paulownin in DMSO to 10% of the final volume.

-

In a separate container, prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

Add the SBE-β-CD solution to the DMSO solution to make up the remaining 90% of the final volume and mix until clear[1].

-

-

Oil-based Formulation:

-

Dissolve Paulownin in DMSO to 10% of the final volume.

-

Add corn oil to make up the remaining 90% of the final volume and mix thoroughly[1].

-

-

-

General Considerations:

-

Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs[1].

-

Prepared solutions, especially stock solutions, should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for long-term storage (6 months). Solutions should be protected from light[1].

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like Paulownin in a given solvent system.

Caption: Workflow for Solubility Determination.

References

A Technical Review of Lignans Analogous to 2',6'-Dimethoxypaulownin for Researchers and Drug Development Professionals

An In-depth Guide to the Biological Activities, Experimental Evaluation, and Synthesis of Furofuran Lignans

This technical guide provides a comprehensive overview of lignans structurally similar to 2',6'-Dimethoxypaulownin, with a focus on their biological activities, underlying mechanisms, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. While specific data for this compound is limited in publicly available literature, this review extrapolates from the well-documented activities of its parent compound, paulownin, and other related furofuran lignans.

Quantitative Biological Activity Data

The biological activities of paulownin and its derivatives span a range of therapeutic areas, including anticancer and antiviral applications. The following tables summarize key quantitative data from published studies on paulownin and related lignans.

| Compound | Biological Activity | Cell Line / Virus | IC50 / EC50 / CC50 | Reference |

| Paulownin Derivative | Antiviral | Chikungunya Virus (CHIKV) | EC50: 9.05 µM | [1] |

| Lignan | Cytotoxicity | Various Cancer Cell Lines | CC50: 13.01 to 100.0 µg/ml | Not specified |

Table 1: Antiviral and Cytotoxic Activities of Paulownin and Related Lignans. This table highlights the potential of paulownin derivatives as antiviral agents and provides a general cytotoxic concentration range for related lignans.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. This section outlines standard experimental protocols relevant to the study of lignans like this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well plates

-

Mammalian cell line of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

Test compound (e.g., this compound analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the log of the compound concentration.

Synthesis of Furofuran Lignans

General Synthetic Strategy: The synthesis of the furofuran skeleton can be achieved through various methods, including biomimetic oxidative coupling of coniferyl alcohol derivatives or through multi-step sequences involving the formation of key intermediates. For a dimethoxy-substituted paulownin analog, the synthesis would likely involve the use of appropriately substituted aromatic aldehydes and other precursors.

A plausible, though unverified, synthetic workflow is depicted below.

Caption: General synthetic workflow for a this compound analog.

Signaling Pathways

The biological effects of lignans are often mediated through their interaction with specific cellular signaling pathways. Paulownin has been shown to exert its anti-tumor effects by modulating the JNK (c-Jun N-terminal kinase) signaling pathway.[2][3][4][5]

Paulownin-Mediated Enhancement of NK Cell Cytotoxicity via the JNK Pathway

Natural Killer (NK) cells are crucial components of the innate immune system, playing a significant role in the surveillance and elimination of cancer cells. Paulownin has been demonstrated to enhance the cytotoxic activity of NK cells against various cancer cell lines, including leukemia, colon cancer, and lung cancer.[3][5] This effect is mediated through the activation of the JNK signaling pathway.

The proposed mechanism involves the following steps:

-

Paulownin Treatment: Paulownin interacts with NK cells.

-

JNK Phosphorylation: This interaction leads to the phosphorylation and activation of JNK.

-

Upregulation of Cytolytic Granules: Activated JNK promotes the expression of key cytolytic granules, such as perforin and granzyme B.

-

Enhanced Cytotoxicity: The increased levels of perforin and granzyme B enhance the ability of NK cells to induce apoptosis in target cancer cells.

Caption: Signaling pathway of paulownin-enhanced NK cell cytotoxicity.

Conclusion

Lignans of the furofuran class, particularly derivatives of paulownin such as the conceptual this compound, represent a promising area for drug discovery and development. Their demonstrated antiviral and immunomodulatory anti-tumor activities warrant further investigation. This technical guide provides a foundational understanding of the key biological activities, experimental methodologies for their assessment, and the signaling pathways through which these compounds may exert their effects. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 3. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of 2',6'-Dimethoxypaulownin from Paulownia Species: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paulownia, a genus of fast-growing trees native to East Asia, is a rich source of various bioactive secondary metabolites, including lignans, flavonoids, and phenolic acids. Among these, 2',6'-Dimethoxypaulownin, a lignan, is of significant interest for its potential pharmacological activities. Lignans from Paulownia species have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic properties. This document provides a detailed protocol for the extraction and isolation of this compound from Paulownia species, compiled from established methodologies for lignan extraction from plant materials. Additionally, it includes information on the putative signaling pathways that may be modulated by this compound, based on studies of structurally related molecules.

Data Presentation: Quantitative Analysis

Specific quantitative data for the yield of this compound from various Paulownia species is not extensively available in the current literature. However, the following table summarizes the content of total phenolics and other relevant compounds from different Paulownia species and parts, providing a comparative basis for estimating potential yields.

| Paulownia Species & Plant Part | Compound Class | Extraction Method | Yield/Content | Reference |

| Paulownia tomentosa (Fruits) | C-geranylated flavanones | Ethanolic extraction followed by chromatographic separation | 0.064–0.313% of individual flavonoids | [1] |

| Paulownia Clon in Vitro 112® (Leaves) | Verbascoside | Methanol Extraction | Not Specified | [2] |

| Paulownia fortunei (Wood) | Holocellulose | Not Specified | 81.2% | [3] |

| Paulownia fortunei (Wood) | Alpha-cellulose | Not Specified | 52.6% | [3] |

| Paulownia fortunei (Wood) | Lignin | Not Specified | 24.6% | [3] |

Note: The yields of specific lignans like this compound are expected to be significantly lower than the total phenolic or flavonoid content and will vary depending on the species, plant part, age, and extraction conditions.

Experimental Protocols

This section outlines a representative protocol for the extraction and isolation of this compound from Paulownia wood, based on general methods for lignan extraction.

Preparation of Plant Material

-

Collection and Identification: Collect fresh wood from a mature Paulownia tree (e.g., Paulownia tomentosa or Paulownia elongata). Ensure proper botanical identification.

-

Drying: Air-dry the wood chips at room temperature in a well-ventilated area until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried wood into a fine powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Ethanol or methanol are commonly used for the extraction of lignans. A 70-95% aqueous ethanol solution is often effective.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) in a sealed container at room temperature for 3-5 days with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with the solvent for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the lignan-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase system (e.g., methanol-water or acetonitrile-water gradient).

-

-

Crystallization:

-

Crystallize the purified this compound from a suitable solvent to obtain a pure compound.

-

Identification and Quantification

-

Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

-

Quantitative Analysis: Quantify the amount of this compound in the crude extract and fractions using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard.

Mandatory Visualizations

Experimental Workflow Diagram

References

Application Note: HPLC Method for the Quantitative Analysis of 2',6'-Dimethoxypaulownin

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dimethoxypaulownin is detailed below. This method is designed for researchers, scientists, and professionals in drug development for the quantification and purification of this lignan.

Introduction

This compound is a lignan of interest found in plants of the Paulownia genus, which are used in traditional medicine. Lignans are a class of polyphenols that exhibit a range of biological activities, making their accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and further research. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the quantitative analysis of this compound in various sample matrices.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1. A C18 stationary phase is employed with a gradient elution of acetonitrile and water, modified with 0.1% formic acid to ensure good peak shape and resolution. Detection is performed at 280 nm, a common wavelength for the analysis of lignans due to their aromatic nature.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 200 µg/mL by diluting the primary stock solution with the mobile phase.

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

3. HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject 10 µL of the mobile phase (as a blank) to ensure the absence of interfering peaks.

-

Standard Curve Generation: Inject the prepared working standard solutions in ascending order of concentration.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

Application Notes and Protocols for Paulownin in In-Vitro Cancer Cell Line Studies

A Note on 2',6'-Dimethoxypaulownin: Extensive literature searches did not yield any scientific publications on a compound specifically named "this compound" in the context of in-vitro cancer cell line studies. Therefore, these application notes focus on the well-researched parent compound, paulownin , a lignan isolated from Paulownia tomentosa. The following data and protocols are based on published studies of paulownin and are intended to serve as a guide for researchers interested in the anti-cancer properties of this class of compounds.

Introduction

Paulownin is a naturally occurring lignan that has demonstrated anti-tumor activities. Its mechanism of action is not through direct cytotoxicity to cancer cells at lower concentrations but rather by enhancing the immune response. Specifically, paulownin has been shown to boost the cytolytic activity of Natural Killer (NK) cells, which are crucial components of the innate immune system that target and eliminate malignant cells.[1][2][3][4] This immunomodulatory effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in NK cells.[1][2][4]

These notes provide an overview of the in-vitro applications of paulownin in cancer research, with detailed protocols for assessing its impact on NK cell-mediated cytotoxicity against various cancer cell lines.

Data Presentation

Table 1: In-Vitro Effects of Paulownin on NK Cell Cytotoxicity Against Various Cancer Cell Lines

| Target Cancer Cell Line | Cancer Type | In-Vitro Model | Paulownin Concentration | Observed Effect | Reference |

| K562 | Chronic Myelogenous Leukemia | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |

| A549 | Lung Carcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |

| PC-9 | Lung Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |

| SW480 | Colon Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |

| HT-29 | Colorectal Adenocarcinoma | NK-92 co-culture | 5, 10, 20 µM | Enhanced NK cell-mediated cytotoxicity | [1][3] |

| B16F10 | Melanoma | Mouse model | Not specified in vitro | Suppressed tumor growth via NK cell activation | [1][4] |

| HeLa | Cervical Cancer | Direct cytotoxicity | ~100 µM (CC50) | Direct cytotoxic effect | [1] |

Experimental Protocols

Protocol 1: Assessment of NK Cell-Mediated Cytotoxicity using LDH Release Assay

This protocol is designed to quantify the cytotoxicity of NK cells against cancer cells following treatment with paulownin by measuring the release of lactate dehydrogenase (LDH) from damaged target cells.

Materials:

-

Paulownin (dissolved in a suitable solvent, e.g., DMSO)

-

NK-92 cells (effector cells)

-

Target cancer cells (e.g., A549, SW480)

-

Complete RPMI-1640 medium

-

LDH cytotoxicity detection kit

-

96-well round-bottom plates

-

Centrifuge

Procedure:

-

Preparation of Effector Cells: Culture NK-92 cells in complete RPMI-1640 medium. Treat the NK-92 cells with desired concentrations of paulownin (e.g., 5, 10, 20 µM) or vehicle control for 24-48 hours.

-

Preparation of Target Cells: Culture the target cancer cells in their appropriate medium until they reach the desired confluency. Harvest the cells and resuspend them in RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.

-

Co-culture: In a 96-well round-bottom plate, mix the paulownin-treated NK-92 cells with the target cancer cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

-

Controls:

-

Spontaneous LDH release (target): Target cells in medium alone.

-

Spontaneous LDH release (effector): Effector cells in medium alone.

-

Maximum LDH release (target): Target cells lysed with the lysis buffer provided in the LDH kit.

-

-

Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

LDH Measurement: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Add 100 µL of the LDH reaction mixture (from the kit) to each well and incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm) using a microplate reader.

-

Calculation of Cytotoxicity:

-

Percent cytotoxicity = [ (Experimental release - Spontaneous effector release - Spontaneous target release) / (Maximum target release - Spontaneous target release) ] x 100

-

Protocol 2: Analysis of NK Cell Degranulation by Flow Cytometry (CD107a Assay)

This protocol assesses the degranulation of NK cells, a key indicator of their cytotoxic activity, by measuring the surface expression of CD107a (LAMP-1).

Materials:

-

Paulownin

-

NK-92 cells

-

Target cancer cells (e.g., K562)

-

Complete RPMI-1640 medium

-

FITC- or PE-conjugated anti-human CD107a antibody

-

Monensin or Brefeldin A

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Effector Cell Treatment: Treat NK-92 cells with paulownin (e.g., 20 µM) or vehicle control for 24-48 hours.

-

Co-culture Setup: In a 96-well plate, mix 1 x 10^5 treated NK-92 cells with 1 x 10^5 target cells (1:1 ratio).

-

Antibody and Degranulation Inhibitor Addition: Immediately add the anti-CD107a antibody and a protein transport inhibitor like Monensin to the co-culture.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Cell Staining: After incubation, wash the cells with FACS buffer. If desired, perform staining for other surface markers (e.g., NK cell identifiers).

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Gate on the NK cell population and analyze the percentage of CD107a-positive cells. An increase in the CD107a-positive population in the paulownin-treated group indicates enhanced degranulation.

Mandatory Visualizations

Signaling Pathway Diagram

References

Application Note: Evaluation of 2',6'-Dimethoxypaulownin Cytotoxicity Using Cell-Based Assays

Introduction

2',6'-Dimethoxypaulownin is a lignan compound of interest for its potential therapeutic properties. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic effects is crucial. This application note provides detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays. These assays are fundamental in determining the concentration-dependent effects of a compound on cell viability and proliferation, providing essential data for preliminary safety and efficacy assessments. The protocols described herein are designed for researchers in drug discovery and development to obtain reproducible and reliable cytotoxicity data.

Data Presentation: Summary of this compound Cytotoxicity

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is representative of what would be generated using the protocols detailed below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour exposure

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.5 ± 2.1 |

| A549 | Lung Cancer | 25.3 ± 3.5 |

| MCF-7 | Breast Cancer | 18.9 ± 2.8 |

| HepG2 | Liver Cancer | 32.1 ± 4.2 |

Table 2: Lactate Dehydrogenase (LDH) Release Assay

| Cell Line | This compound (µM) | % Cytotoxicity (LDH Release) |

| HeLa | 10 | 12.3 ± 1.5 |

| 25 | 35.8 ± 4.2 | |

| 50 | 68.1 ± 5.9 | |

| A549 | 10 | 8.9 ± 1.1 |

| 25 | 29.5 ± 3.7 | |

| 50 | 55.4 ± 6.3 |

Table 3: Apoptosis Induction by this compound

| Cell Line | Treatment (24 hours) | % Apoptotic Cells (Annexin V+) |

| HeLa | Control | 4.2 ± 0.8 |

| This compound (25 µM) | 45.7 ± 5.1 | |

| A549 | Control | 3.8 ± 0.6 |

| This compound (25 µM) | 38.2 ± 4.5 |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[2][3]

-

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum release).

-

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

-

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

-

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

-

Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and collect the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity assessment.

Generalized Apoptotic Signaling Pathway

Caption: Simplified diagram of a generalized apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 2',6'-Dimethoxypaulownin Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of 2',6'-Dimethoxypaulownin, a compound with strong therapeutic potential, particularly in the fields of oncology and inflammation. The following sections detail animal models and experimental procedures to test its anti-cancer and anti-inflammatory activities.

Section 1: Anti-Cancer Efficacy Evaluation

Recent studies on compounds structurally related to this compound, such as 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), have demonstrated significant anti-cancer properties. These compounds have been shown to inhibit the mTOR signaling pathway and suppress tumor growth in various cancer types, including gastric and non-small cell lung cancer, in patient-derived xenograft (PDX) models[1][2]. Furthermore, related chalcones have been found to counteract multidrug resistance by inhibiting STAT3 signaling and ABC transporters in zebrafish xenograft models[3]. Another related dimethylchalcone has shown chemopreventive effects in a rat model of hepatocarcinogenesis[4].

Based on this evidence, the following animal models are recommended to assess the anti-cancer efficacy of this compound.

Patient-Derived Xenograft (PDX) Mouse Model for Gastric Cancer

This model provides a clinically relevant platform to evaluate the therapeutic efficacy of this compound on human tumors.

Experimental Protocol:

-

Animal Housing: House immunodeficient mice (e.g., NOD/SCID or NSG) in a specific pathogen-free environment.

-

Tumor Implantation:

-

Obtain fresh tumor tissue from consenting gastric cancer patients under ethical approval.

-

Surgically implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor volume with calipers twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (dose to be determined by prior toxicity studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

The control group should receive the vehicle used to dissolve the compound.

-

-

Efficacy Assessment:

-

Continue monitoring tumor volume throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

-

Analyze key signaling pathways (e.g., mTOR, STAT3) in tumor lysates via Western blotting.

-

Data Presentation:

| Group | Treatment | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |

| 1 | Vehicle | ||||

| 2 | This compound (Dose 1) | ||||

| 3 | This compound (Dose 2) |

Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis Rat Model

This model is suitable for evaluating the chemopreventive potential of this compound against liver cancer.

Experimental Protocol:

-

Animal Housing: House male Wistar rats in a controlled environment.

-

Induction of Hepatocarcinogenesis:

-

Administer a single intraperitoneal injection of DEN (e.g., 200 mg/kg body weight) to induce liver tumor formation.

-

-

Treatment:

-

Two weeks after DEN injection, start the administration of this compound at different doses.

-

The treatment should be given daily via oral gavage for a specified period (e.g., 16 weeks).

-

A control group should receive the vehicle.

-

-

Efficacy Assessment:

-

Monitor the body weight and general health of the rats throughout the study.

-

At the end of the experiment, euthanize the rats and collect liver tissues.

-

Count the number and measure the size of visible liver nodules.

-

Perform histopathological analysis of liver sections to identify preneoplastic and neoplastic lesions.

-

Analyze markers of liver damage (e.g., ALT, AST) in serum samples.

-

Assess oxidative stress markers (e.g., MDA, GSH) in liver homogenates.

-

Data Presentation:

| Group | Treatment | Mean Number of Liver Nodules | Mean Nodule Size (mm) | Serum ALT (U/L) | Serum AST (U/L) |

| 1 | Normal Control | ||||

| 2 | DEN + Vehicle | ||||

| 3 | DEN + this compound (Dose 1) | ||||

| 4 | DEN + this compound (Dose 2) |

Signaling Pathway Diagram:

Caption: Proposed anti-cancer signaling pathways of this compound.

Section 2: Anti-Inflammatory Efficacy Evaluation

Structurally similar compounds to this compound, such as 2′,6′-dihydroxy-4′-methoxydihydrochalcone, have demonstrated potent anti-inflammatory effects in vivo by modulating macrophage and neutrophil activities in a carrageenan-induced inflammation model[5]. Related chalcones have also been shown to inhibit the NF-κB and MAPK signaling pathways in vitro.

The following animal model is recommended to investigate the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Mice

This is a well-established and widely used model for screening acute anti-inflammatory activity.

Experimental Protocol:

-

Animal Housing: House male Swiss mice in a controlled environment with free access to food and water.

-

Treatment:

-

Administer this compound at various doses orally or intraperitoneally.

-

A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

A negative control group should receive the vehicle.

-

-

Induction of Inflammation:

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Efficacy Assessment:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

-

At the end of the experiment, euthanize the mice and collect the paw tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA.

-

Data Presentation:

| Group | Treatment | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition at 3h |

| 1 | Vehicle + Carrageenan | 0 | ||||

| 2 | Indomethacin + Carrageenan | |||||

| 3 | This compound (Dose 1) + Carrageenan | |||||

| 4 | This compound (Dose 2) + Carrageenan |

Experimental Workflow Diagram:

Caption: Workflow for the carrageenan-induced paw edema model.

Signaling Pathway Diagram:

Caption: Proposed anti-inflammatory signaling pathways of this compound.

References

- 1. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone counteracts cancer multidrug resistance by impeding STAT3 activation and ABC transporter-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for the Quantitative Analysis of 2',6'-Dimethoxypaulownin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals